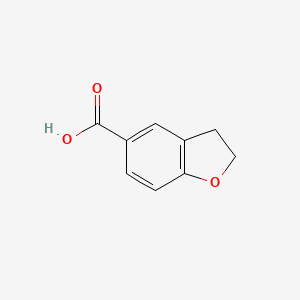

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide a detailed analysis .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine” would undergo depend on the specific conditions and reagents present .科学的研究の応用

Modification of Polymeric Materials

Research by Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including aromatic ones, to enhance their thermal stability and biological activities. This modification process could potentially utilize compounds like "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" for developing medical applications due to improved thermal stability and biological response of the polymers Aly & El-Mohdy, 2015.

Corrosion Inhibition

Emregül & Hayvalı (2006) investigated the Schiff base compounds, including those similar in structure to "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine," for their ability to inhibit steel corrosion in acidic environments. These compounds were found to significantly reduce corrosion rates, suggesting their potential application in protecting materials against corrosion Emregül & Hayvalı, 2006.

Antimicrobial and Antifungal Applications

The synthesis and application of amine compounds for antimicrobial and antifungal purposes have been explored, indicating that derivatives of "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" could have significant biological activity against various bacteria and fungi. This application is particularly relevant in the development of new pharmaceuticals and health care products Jafar et al., 2017.

Photophysical Properties and Applications

Zhang, Li, & Wang (2013) designed and synthesized novel phosphorescent iridium complexes with ligands based on benzimidazole and benzyl-amine derivatives. These complexes exhibit high-efficiency green emission and have potential applications in non-doped electrophosphorescent devices, highlighting the versatility of amines in advanced material applications Zhang, Li, & Wang, 2013.

Catalysis and Organic Synthesis

Compounds similar to "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" have been utilized as intermediates in catalytic processes and organic synthesis, showcasing their importance in creating complex molecular structures. This includes their role in asymmetric hydrogenations and the synthesis of ligands for catalytic applications, demonstrating the compound's potential in facilitating diverse chemical reactions Cheemala & Knochel, 2007.

作用機序

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These can include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide information on its safety and hazards .

将来の方向性

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSNCXDDQQHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325982 |

Source

|

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

337499-55-5 |

Source

|

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)